Basic Yellow 40

描述

准备方法

化学反应分析

Reactivity Under Standard Conditions

-

Light Sensitivity : Prolonged exposure to UV light (365 nm) may degrade its chromophore structure, reducing fluorescence intensity .

-

Moisture : While not hygroscopic, excessive humidity can clump the powder, affecting solubility .

Thermal Decomposition

Heating this compound above 300°C initiates decomposition, producing hazardous byproducts:

Note : Decomposition occurs only under extreme heat, such as in fire scenarios. No exothermic reactions are observed below 250°C .

Incompatibility Reactions

This compound reacts violently with strong acids, bases, and oxidizers, necessitating careful handling:

These reactions compromise its forensic utility and pose safety risks, including toxic gas emissions .

Environmental Degradation

This compound exhibits moderate environmental persistence:

科学研究应用

Basic Yellow 40 (BY-40), also known as Rhodamine B, is a fluorescent dye with various applications, particularly in forensic science for enhancing latent fingerprints . BY-40 is a cationic dye that exhibits strong fluorescent properties under ultraviolet (UV) light .

Principles of this compound Staining

The process involves immersing the surface with latent fingerprints in a BY-40 solution, followed by rinsing and drying . The dye selectively adheres to fingerprint residue, enhancing visibility through fluorescence when exposed to UV light . This adheres through electrostatic interaction between the cationic dye and the negatively charged components of the fingerprint, improving contrast and clarity .

Fingerprint Enhancement

BY-40 is used to enhance latent fingerprints on various surfaces . The technique is effective after cyanoacrylate ester fuming, where BY-40 stains the cyanoacrylate ester residue . The application methods include dipping, spraying, or swabbing with cotton . Enhanced prints are viewed under blue to blue-green light with yellow or orange goggles for best contrast .

Advantages

- Sensitivity BY-40 can visualize faint latent fingerprints, even under challenging conditions on porous surfaces like paper and cardboard .

- Versatility It is compatible with various surfaces, including non-porous materials like glass and plastic .

- Non-destructive BY-40 preserves the integrity of the evidence, allowing further analysis such as DNA testing .

- Studies show that water-based BY-40 can be as effective as ethanol-based solutions for enhancing finger marks on plastic and metal substrates, offering a safer and more cost-effective alternative .

Limitations

- Background interference BY-40 staining may produce background fluorescence, which can obscure fingerprint details, requiring careful examination and image processing .

- Sensitivity to contamination Contaminants like dirt and oil can interfere with the dye's binding to fingerprint residue, reducing enhancement quality. Thorough cleaning is crucial before application .

- UV light requirement Visualization requires UV light sources, which may not always be available .

Procedure for Mixing and Using BY40

The Houston Forensic Science Center (HFSC) has outlined a procedure for using BY40 on forensic materials :

- Equipment and Materials : Includes BY40 (1.0 gram), methanol (500 mL), balances, beakers, graduated cylinders, magnetic stirrer, funnel, storage bottles, and applicator bottles .

- Safety Measures : Examiners must wear personal protective equipment and use a fume hood when preparing and applying BY40 .

- Quality Control : A quality control check must be performed before processing any evidence. This involves testing the prepared solution under blue to blue-green light (415 nm to 485 nm) to ensure it fluoresces .

- Preparation of BY40/Methanol :

- Stock Solution : Slowly add 1 gram of BY40 crystals to 500 milliliters of methanol using a magnetic stirrer until dissolved. Label the bottle with the reagent name, preparation date, expiration date (if applicable), preparer’s name, and batch number .

- Working Solution : Dilute a portion of the stock solution with additional methanol .

Welding Fume Analysis

作用机制

The mechanism of action of Basic Yellow 40 involves its ability to fluoresce under ultraviolet light. The dye selectively adheres to fingerprint residues, enhancing their visibility by emitting fluorescence when exposed to UV light. This process exploits the electrostatic interaction between the cationic dye and the negatively charged components of the fingerprint .

相似化合物的比较

Basic Yellow 40 is unique due to its strong fluorescent properties and high sensitivity in visualizing latent fingerprints. Similar compounds include other fluorescent dyes like Rhodamine 6G and MBD, which are also used in forensic applications. this compound is preferred for its non-destructive nature and compatibility with a wide range of surfaces .

生物活性

Basic Yellow 40 , also known as Coumarin 40, is a synthetic dye commonly used in various applications, including textiles and biological staining. Its chemical structure is characterized by a benzimidazolium core, which contributes to its fluorescent properties. Recent studies have highlighted its potential biological activities, particularly in cancer research and cellular biology.

- Chemical Name: 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-3-methyl

- Molecular Formula: C₁₈H₃₀N₂O₂

- CAS Number: 29556-33-0

Anticancer Properties

This compound has been shown to exhibit anticancer activity by interacting with cellular membranes and inhibiting fatty acid synthesis. This interaction can lead to reduced proliferation of cancer cells. In vitro studies indicate that this compound may induce apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest: It has been observed to cause G1 phase arrest, preventing cells from progressing to DNA synthesis.

- DNA Damage: this compound can induce oxidative stress, leading to DNA strand breaks, which further triggers apoptotic pathways .

The biological activity of this compound is mediated through several cellular pathways:

- Membrane Interaction: The dye binds to phospholipid membranes, altering their integrity and function.

- Fatty Acid Synthesis Inhibition: It disrupts the synthesis pathways critical for cell membrane formation and energy metabolism.

- Oxidative Stress Induction: Increases in reactive oxygen species (ROS) lead to cellular damage and apoptosis .

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- In vitro studies demonstrated a significant reduction in cell viability in human cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 24 hours. The IC50 values varied depending on the cell line, indicating specificity in its action.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 30 |

- In vivo studies using animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent .

Case Studies

-

Case Study on Lung Cancer Cells:

- A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the dye at concentrations above 20 µM resulted in a significant increase in apoptosis markers such as cleaved caspase-3 and PARP.

-

Case Study on Breast Cancer:

- Another study focused on MCF-7 breast cancer cells, where exposure to this compound led to an upregulation of p53, a critical tumor suppressor protein, indicating that the dye may enhance p53-mediated apoptotic pathways.

Safety and Toxicology

While this compound shows promise in anticancer applications, its safety profile must be thoroughly evaluated. Some studies have raised concerns regarding potential cytotoxicity at higher concentrations and prolonged exposure. Thus, further toxicological assessments are necessary to establish safe usage guidelines for therapeutic applications.

属性

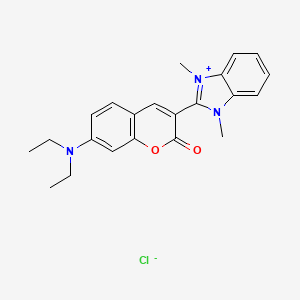

IUPAC Name |

7-(diethylamino)-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)chromen-2-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N3O2.ClH/c1-5-25(6-2)16-12-11-15-13-17(22(26)27-20(15)14-16)21-23(3)18-9-7-8-10-19(18)24(21)4;/h7-14H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVNGSHJQQOSDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=[N+](C4=CC=CC=C4N3C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904366 | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29556-33-0, 35869-60-4, 12221-86-2 | |

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29556-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029556330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazolium, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazolium, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Yellow 40 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。